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Compound of Interest

Compound Name: GSK 3008348

Cat. No.: B15608470

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review of the available literature on GSK3008348, an
investigational inhaled small molecule inhibitor of the av36 integrin, for the treatment of
Idiopathic Pulmonary Fibrosis (IPF). Its performance is compared with the current standard-of-
care treatments, pirfenidone and nintedanib, with a focus on mechanism of action, preclinical
efficacy, and clinical trial data.

Executive Summary

GSK3008348 offers a targeted approach to IPF therapy by selectively inhibiting the activation
of Transforming Growth Factor-beta (TGF-3), a key driver of fibrosis, specifically at the site of
lung injury. This contrasts with the broader mechanisms of pirfenidone and nintedanib.
Preclinical studies have demonstrated the potent anti-fibrotic activity of GSK3008348 in animal
models of pulmonary fibrosis. Early-phase clinical trials in healthy volunteers have shown it to
be well-tolerated. However, further clinical development of GSK3008348 for IPF has been
discontinued. This guide presents the available data to allow for an informed comparison with
the established therapies.

Mechanism of Action
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GSK3008348: A selective antagonist of the avp36 integrin receptor.[1][2] This integrin is
minimally expressed in healthy lung tissue but is significantly upregulated on alveolar epithelial
cells in IPF.[3] The primary function of av36 integrin in this context is the activation of latent
TGF-B1.[1][3] By binding to av36, GSK3008348 prevents the conformational change required
for the release and activation of TGF-[3, thereby inhibiting downstream pro-fibrotic signaling
pathways, including the SMAD pathway.[1]

Pirfenidone: The precise mechanism of action is not fully elucidated but is known to have anti-
fibrotic, anti-inflammatory, and antioxidant properties.[4][5] It is understood to downregulate the
production of TGF-3 and other pro-inflammatory cytokines.[4][5] Pirfenidone has been shown
to inhibit TGF-B-induced collagen synthesis, fibroblast proliferation, and the differentiation of
fibroblasts into myofibroblasts.[6][7]

Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptors involved in
fibrogenesis.[8][9] These include the Platelet-Derived Growth Factor Receptor (PDGFR),
Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor
(VEGFR).[8][9][10][11][12] By blocking these receptors, nintedanib interferes with the
proliferation, migration, and differentiation of fibroblasts.[11]

Signaling Pathway Diagrams
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Caption: GSK3008348 inhibits TGF-[3 activation by blocking av36 integrin.
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Caption: Pirfenidone's multi-faceted anti-fibrotic mechanism.
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Caption: Nintedanib inhibits multiple receptor tyrosine kinases.

Preclinical Efficacy
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The bleomycin-induced mouse model of pulmonary fibrosis is a standard for evaluating
potential anti-fibrotic therapies. In this model, bleomycin administration induces lung injury and
subsequent fibrosis, characterized by increased collagen deposition.

. Key Efficacy
Drug Animal Model . Result
Endpoint

o Statistically significant
Bleomycin-induced

] o Reduction in lung reduction in lung
GSK3008348 pulmonary fibrosis in B )
] collagen deposition hydroxyproline levels.
mice
[8][13]
Bleomycin-induced o Significant attenuation
o _ o Reduction in lung _ ,
Pirfenidone pulmonary fibrosis in of the increase in lung
) collagen content
mice collagen.[14]

Significantly reduced

o type | collagen levels
Bleomycin-induced o
] ) ] o Reduction in lung and prevented
Nintedanib pulmonary fibrosis in o
) collagen levels collagen deposition in
mice and rats
a dose-dependent

manner.[7][15][16][17]

Clinical Trial Data
GSK3008348: Phase |

A Phase |, randomized, double-blind, placebo-controlled, crossover study assessed the safety,
tolerability, and pharmacokinetics of single ascending inhaled doses of GSK3008348 in healthy
volunteers.

Pharmacokinetic Profile of GSK3008348 in Healthy Volunteers
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Dose Cmax (ng/mL) Tmax (h) t1/2 (h) AUC (ng.h/mL)
100 mcg 1.33 0.5 8.0 5.86
300 mcg 4.38 0.5 8.5 204
1000 mcg 17.6 0.5 9.3 82.2
3000 mcg 58.1 0.5 10.2 289

Data are geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach
Cmayx; t1/2: Terminal half-life; AUC: Area under the plasma concentration-time curve. Data
extracted from Maden et al., 2018.[18][19]

Safety and Tolerability: GSK3008348 was well-tolerated at all single doses up to 3000 mcg.[3]
[18][19] There were no serious adverse events reported, and no clinically significant changes in
vital signs, ECGs, or laboratory parameters.[18][19]

Pirfenidone: Pivotal Phase lll Trials (ASCEND and
CAPACITY)

The efficacy of pirfenidone was established in three Phase lll, randomized, double-blind,
placebo-controlled trials: ASCEND and two CAPACITY studies. The primary endpoint was the
change in percent predicted Forced Vital Capacity (%FVC) from baseline.

Efficacy of Pirfenidone in IPF (Pooled data from ASCEND and CAPACITY at 52 weeks)

Endpoint Pirfenidone (n=623) Placebo (n=624) Treatment Effect

Mean Decline in FVC 147 mL difference
-216 -363

(mL) (p<0.001)[20]

Proportion of Patients 43.8% relative

with 210% Decline in 16.5% 31.8% reduction (p<0.001)

%FVC or Death [14]

Proportion of Patients
with No Decline in 22.7% 9.7%
FvC

132.5% increase
(p<0.001)[21]
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Safety and Tolerability: Common adverse events associated with pirfenidone include nausea,
rash, and diarrhea.[22] Photosensitivity is also a notable side effect.[3]

Nintedanib: Pivotal Phase lll Trials (INPULSIS-1 and
INPULSIS-2)

The efficacy of nintedanib was evaluated in two replicate Phase Ill, randomized, double-blind,
placebo-controlled trials (INPULSIS-1 and INPULSIS-2). The primary endpoint was the annual
rate of decline in FVC.

Efficacy of Nintedanib in IPF (Pooled data from INPULSIS trials at 52 weeks)

Endpoint Nintedanib (n=638) Placebo (n=423) Treatment Effect

Adjusted Annual Rate .
109.9 mL difference

of Decline in FVC -113.6 -223.5
(p<0.001)[15]
(mLl/year)
Proportion of Patients
with Improvement/No 24.8% 9.0% -[15]

Decline in FVC

Safety and Tolerability: The most common adverse event with nintedanib is diarrhea.[23]
Nausea and vomiting are also frequently reported.[24]

Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to
evaluate the efficacy of potential anti-fibrotic agents.

 Induction: A single intratracheal instillation of bleomycin sulfate is administered to
anesthetized mice.[12][23][25] The dose of bleomycin can vary between studies.

o Disease Progression: Following bleomycin administration, an initial inflammatory phase is
followed by a fibrotic phase, characterized by the accumulation of extracellular matrix
proteins, particularly collagen, in the lung parenchyma.[23][25][26]
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e Drug Administration: The investigational drug is typically administered daily via an
appropriate route (e.g., oral gavage, intranasal, or intraperitoneal injection) for a specified
period during the fibrotic phase.[14][15]

o Efficacy Assessment: At the end of the study period, the lungs are harvested for analysis.
Key endpoints include:

o Histological assessment: Lung sections are stained (e.g., with Masson's trichrome or
Picrosirius red) to visualize and quantify the extent of fibrosis.[23][27]

o Collagen quantification: The total lung collagen content is often measured using a
hydroxyproline assay, as hydroxyproline is a major component of collagen.[19][26]

Clinical Trial Protocols
GSK3008348 Phase | Trial (NCT02612051):[18][19]

o Design: Randomized, double-blind, placebo-controlled, 4-period crossover study.
e Population: Healthy adult volunteers.

 Intervention: Single ascending doses of inhaled GSK3008348 (1 mcg to 3000 mcg) or
placebo.

e Primary Outcome Measures: Safety and tolerability, including adverse events, vital signs,
ECGs, and clinical laboratory tests.

e Secondary Outcome Measures: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC).
Pirfenidone ASCEND Trial (NCT01366209):[20][28][29]
» Design: Randomized, double-blind, placebo-controlled, multicenter Phase Il trial.

» Population: Patients with IPF, FVC =250% and <90% predicted, and DLco =30% and <90%
predicted.

e Intervention: Oral pirfenidone (2403 mg/day) or placebo for 52 weeks.
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e Primary Endpoint: Change from baseline in %FVC at week 52.

o Key Secondary Endpoints: Change in 6-minute walk distance (6MWD) and progression-free
survival.

Nintedanib INPULSIS Trials (NCT01335464 and NCT01335477):[5][23][26][30]

Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter Phase IlI
trials.

o Population: Patients with IPF, FVC =50% predicted, and DLco 30-79% predicted.
« Intervention: Oral nintedanib (150 mg twice daily) or placebo for 52 weeks.
e Primary Endpoint: Annual rate of decline in FVC.

o Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in St.
George's Respiratory Questionnaire (SGRQ) total score.

Conclusion

GSK3008348 represents a targeted therapeutic approach for IPF by selectively inhibiting the
av36 integrin-mediated activation of TGF-f3 in the lungs. Preclinical data demonstrated its
potential to reduce lung fibrosis. The Phase | clinical trial in healthy volunteers indicated a
favorable safety and pharmacokinetic profile for inhaled administration.

However, GSK3008348's development for IPF was discontinued. In contrast, pirfenidone and
nintedanib, with their broader mechanisms of action, have demonstrated efficacy in large-scale
Phase Il clinical trials, leading to their approval as the standard of care for IPF. They have
been shown to slow the rate of FVC decline, a key indicator of disease progression.

This comparative guide highlights the different strategies employed in the development of
therapies for IPF. While targeted therapies like GSK3008348 hold promise, the clinical
validation of broader-acting agents like pirfenidone and nintedanib has established the current
therapeutic landscape. Future research may focus on combination therapies or more refined
targeted approaches to further improve outcomes for patients with this devastating disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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